molecular formula C18H14ClNOS B2910259 2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide CAS No. 921797-99-1

2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide

Cat. No. B2910259
CAS RN: 921797-99-1
M. Wt: 327.83
InChI Key: GMFPRAJZLDOVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide involves the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction in the production of prostaglandins, which are responsible for pain and inflammation. Additionally, it has been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as inhibit the growth of cancer cells. Additionally, it has been found to exhibit low toxicity, making it a potentially safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is its ability to exhibit anti-inflammatory and analgesic properties, making it a valuable tool for the study of pain and inflammation. Additionally, its potential as an anti-cancer agent makes it a useful compound for the study of cancer. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of pain, inflammation, and cancer. Finally, the development of more soluble derivatives of this compound could increase its usefulness in scientific research.

Synthesis Methods

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide involves the reaction between 5-chlorothiophene-2-carboxylic acid and 1,2-dihydroacenaphthylene-5-amine in the presence of acetic anhydride and triethylamine. The reaction proceeds under reflux conditions and yields the desired product in good yield.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide has been studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNOS/c19-16-9-7-13(22-16)10-17(21)20-15-8-6-12-5-4-11-2-1-3-14(15)18(11)12/h1-3,6-9H,4-5,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFPRAJZLDOVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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